

Application of C₄H₃F₅ in 3D NAND stack fabrication

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Compound of Interest

Compound Name: 1,1,2,2,3-Pentafluorocyclobutane

CAS No.: 2253-02-3

Cat. No.: B1609708

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Part 1: Executive Summary & Chemical Profile

Abstract As 3D NAND architectures scale beyond 200 layers, the fabrication of channel holes (memory holes) through alternating Oxide/Nitride (ONON) stacks requires etch chemistries that offer superior sidewall passivation and infinite selectivity to the amorphous carbon layer (ACL) mask. This guide details the application of C₄H₃F₅ (1,1,2,4,4-Pentafluorobut-2-ene), a Hydrofluoroolefin (HFO), as a low-GWP (Global Warming Potential) replacement for traditional perfluorocarbons (PFCs) like C₄F₈ and C₄F₆.

Target Audience: Semiconductor Process Engineers, Integration Engineers, and Materials Scientists.

Chemical Identity & Properties

Property	Specification	Relevance to Etch Process
Chemical Name	1,1,2,4,4-Pentafluorobut-2-ene	HFO class (Double bond = low GWP)
Formula	C ₄ H ₃ F ₅	High C/F ratio + Hydrogen scavenging
Molecular Weight	~146.06 g/mol	Heavy species for anisotropic ion bombardment
Boiling Point	~12°C to 15°C	Requires heated delivery lines (prevent condensation)
GWP (100-yr)	< 10	>99% reduction vs. C ₄ F ₈ (GWP ~9540)
Bond Structure	C=C Double Bond	Rapid plasma dissociation; tunable polymerization

Part 2: Mechanism of Action (The "Why")

To achieve a >60:1 aspect ratio in 3D NAND, the etchant must balance two competing forces: vertical etching (ion-driven) and sidewall passivation (radical-driven). C₄H₃F₅ is selected specifically for its internal hydrogen content and unsaturation.

The Hydrogen "Scavenging" Effect

Unlike C₄F₆, C₄H₃F₅ contains hydrogen. In the plasma phase, Hydrogen atoms actively react with free Fluorine radicals (F*) to form HF (Hydrogen Fluoride).

- Reaction:
- Result: This reduces the density of F* radicals (which cause isotropic/lateral etching). Consequently, the Carbon-to-Fluorine (C/F) ratio in the plasma increases, promoting the deposition of a fluorocarbon protective polymer () on the sidewalls.

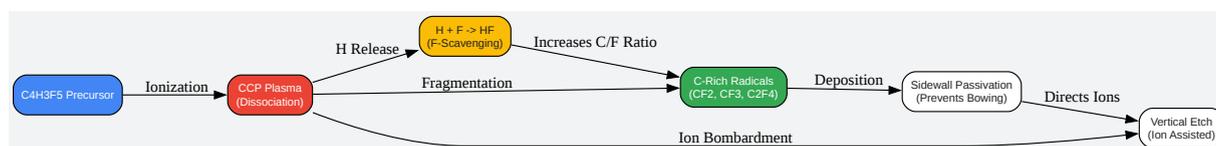
Sidewall Passivation Control

The

polymer derived from $C_4H_3F_5$ is "hydrogen-rich." This polymer is more robust against ion bombardment than pure Teflon-like (

) polymers, allowing for thinner passivation layers that do not clog the top of the high-aspect-ratio hole (bowing control).

Mechanistic Pathway Diagram



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Figure 1: Plasma dissociation logic of $C_4H_3F_5$. The internal hydrogen scavenges fluorine, shifting the regime toward protective polymerization essential for vertical profiles.

Part 3: Experimental Protocol

Disclaimer: This protocol assumes the use of a standard 300mm Capacitively Coupled Plasma (CCP) dielectric etcher (e.g., TEL Vigus or Lam Research Flex series).

Equipment Configuration

- Chamber Type: Dual-Frequency CCP (60MHz Source / 2MHz Bias).
- Temperature: Cryogenic or Low-Temp Chuck ($-20^{\circ}C$ to $+10^{\circ}C$) is preferred to enhance polymer sticking probability at the hole bottom.
- Gas Line: Heated to $40^{\circ}C$ to prevent $C_4H_3F_5$ condensation.

Step-by-Step Etch Workflow

Step 1: Wafer Conditioning & ACL Hardmask Open Before introducing $C_4H_3F_5$, the Amorphous Carbon Layer (ACL) mask must be opened using

plasma.

- Verification: Ensure CD (Critical Dimension) uniformity < 2nm across wafer.

Step 2: Main Etch (The HAR Step) This is the critical step where $C_4H_3F_5$ is deployed.

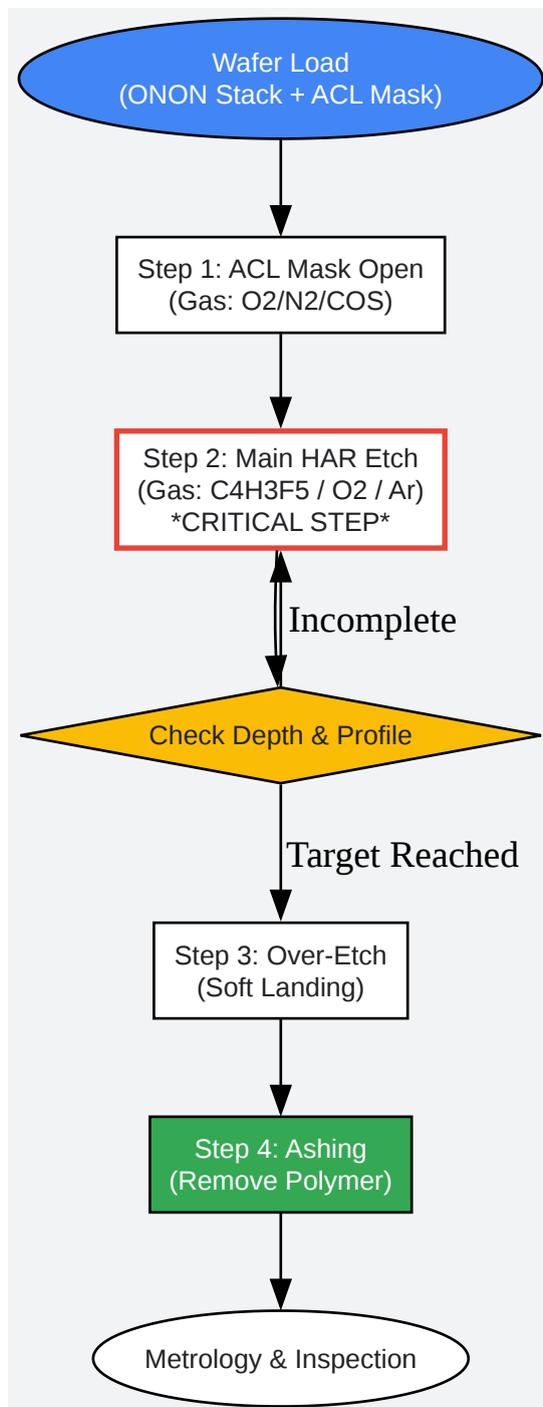
Parameter	Setting	Rationale
Gas Chemistry	$C_4H_3F_5$ (40-60 sccm) + O_2 (10-20 sccm) + Ar (200 sccm)	$C_4H_3F_5$ provides polymer; O_2 controls polymer thickness to prevent "etch stop"; Ar enhances ion bombardment.
Pressure	15 - 25 mTorr	Low pressure maximizes ion directionality (mean free path).
Source Power (HF)	1000 W	Controls plasma density and dissociation rate.
Bias Power (LF)	5000 - 8000 W	High energy required to drive ions to the bottom of deep (>4 μ m) holes.
Duty Cycle	40% - 60% Pulsed	Pulsing allows neutral species to diffuse to the hole bottom during "off" times.

Step 3: Over-Etch (OE) Switch to a highly selective chemistry (e.g., C_4F_6/O_2) to land on the source line without punching through, or continue with $C_4H_3F_5$ with higher O_2 flow to clear corners.

Step 4: Ashing & Clean In-situ

plasma ash to remove the heavy fluorocarbon polymer sidewalls followed by wet clean (dilute HF).

Process Flow Diagram



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Figure 2: Operational workflow for 3D NAND stack etching. Step 2 utilizes $C_4H_3F_5$ for its high selectivity and profile control.

Part 4: Data Analysis & Troubleshooting

Comparative Performance: C₄H₃F₅ vs. Legacy Gases

Metric	C ₄ F ₈ (Octafluorocyclobutane)	C ₄ F ₆ (Hexafluorobutadiene)	C ₄ H ₃ F ₅ (Pentafluorobutene)
GWP (100yr)	~9,540	~0.003 (but Toxic)	< 10
Polymerization	Moderate	High	High (H-enhanced)
Selectivity (Ox:Mask)	10:1	15:1	> 20:1
Bowling Risk	High	Moderate	Low
Etch Stop Risk	Low	High	Moderate (Requires O ₂ tuning)

Troubleshooting Guide

Issue 1: "Bowling" (Widening of the hole near the top)

- Cause: Insufficient sidewall passivation. The ions are scattering and eroding the top oxide layers.
- Correction: Decrease O₂ flow or Increase C₄H₃F₅ flow. The Hydrogen in C₄H₃F₅ is likely being consumed too fast by excess Oxygen.

Issue 2: "Etch Stop" (Hole does not reach target depth)

- Cause: Excess polymerization. The fluorocarbon film at the bottom of the hole is too thick for the ions to punch through.
- Correction: Increase Bias Power (to punch through) or Increase O₂ flow (to scavenge excess Carbon).

Issue 3: "Twisting" (Hole is not vertical)

- Cause: Asymmetric polymer deposition or charging effects.

- Correction: Switch to Pulsed Plasma mode. Pulsing $C_4H_3F_5$ allows charge dissipation during the "off" cycle, straightening the profile.

Part 5: References

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